Sertindole-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

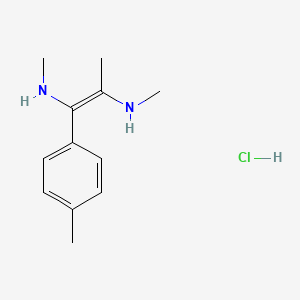

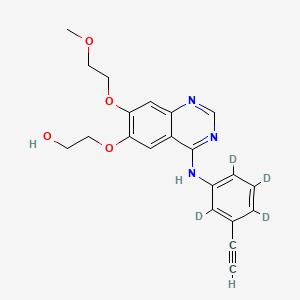

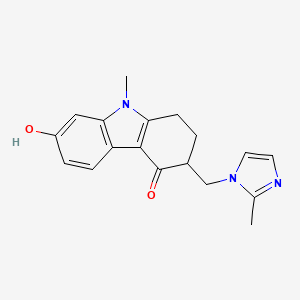

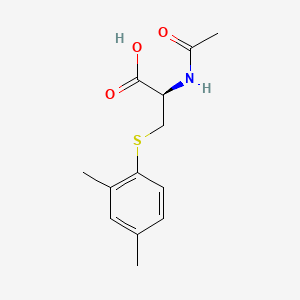

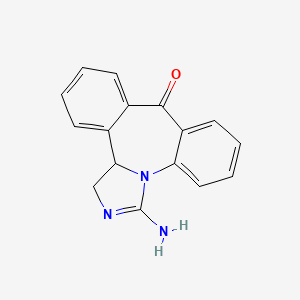

Sertindole-d4 is the deuterium labeled version of Sertindole . Sertindole is an atypical antipsychotic medication developed by the Danish pharmaceutical company Lundbeck . It has activity at dopamine and serotonin receptors in the brain . It is used in the treatment of schizophrenia .

Synthesis Analysis

During the laboratory optimization and later during its bulk synthesis of Sertindole, the formation of various impurities was observed . The impurities formed were monitored and their structures were tentatively assigned on the basis of their fragmentation patterns in LC-MS . Most of the impurities were synthesized and their assigned constitutions confirmed by co-injection in HPLC . A robust production process of Sertindole was obtained through the solvent optimization .Molecular Structure Analysis

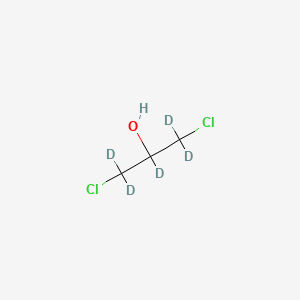

The molecular formula of Sertindole-d4 is C24H22D4ClFN4O . It has a molecular weight of 444.97 .科学研究应用

Cancer Treatment: Breast-to-Brain Metastases

Sertindole-d4: has shown promising results in the treatment of breast cancer with potential applications for breast-to-brain metastases. It exhibits broad antiproliferative activities against various cancer cell lines and has been found to inhibit tumor growth effectively. The ability of Sertindole-d4 to cross the blood-brain barrier makes it a valuable candidate for treating brain metastases originating from breast cancer .

Metabolic Diseases: RAGE Inhibition

In metabolic diseases, Sertindole-d4 has been identified as a potential therapeutic agent against the receptor for advanced glycation endproducts (RAGE). This receptor is implicated in several metabolic syndromes, and Sertindole-d4’s interaction with RAGE suggests its utility in managing these conditions .

Neurodegenerative Conditions

The interaction of Sertindole-d4 with RAGE also has implications for neurodegenerative diseases. By modulating this receptor, Sertindole-d4 may offer therapeutic benefits in conditions such as Alzheimer’s disease and Parkinson’s disease, where RAGE plays a significant role .

Drug Repurposing

Sertindole-d4: is being explored for drug repurposing opportunities due to its diverse pharmacological properties. Its interactions with various receptors and biological targets make it a candidate for repurposing in different therapeutic areas beyond its original antipsychotic use .

Antiproliferative Activities

Apart from its potential in treating breast cancer, Sertindole-d4 has demonstrated antiproliferative effects against multiple cancer types. This includes its efficacy in inhibiting the proliferation of gastric cancer cells, where it affects the STAT3 signaling pathway .

Therapeutic Implications in Cancer

Sertindole-d4: has been studied for its therapeutic implications in various cancers. It has shown a high affinity for certain receptors that are relevant in cancer pathology, and its ability to induce reactive oxygen species (ROS) production suggests a mechanism through which it can cause autophagy and associated cell death in cancer cells .

属性

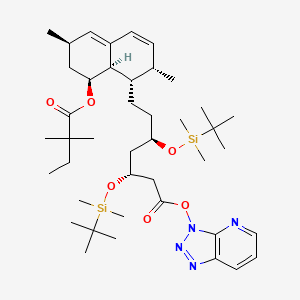

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sertindole-d4 involves the incorporation of four deuterium atoms into the Sertindole molecule. This can be achieved by using deuterated reagents and solvents in key reactions of the synthesis pathway.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 2,3-dihydro-1H-inden-2-amine", "Deuterated N,N-dimethylformamide", "Deuterated acetic anhydride", "Deuterated triethylamine", "Non-deuterated reagents and solvents as required" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde with deuterated 2,3-dihydro-1H-inden-2-amine in deuterated N,N-dimethylformamide to form the corresponding Schiff base intermediate.", "Step 2: Reduction of the Schiff base intermediate with a deuterated reducing agent such as sodium borodeuteride in deuterated methanol to form the corresponding deuterated amine intermediate.", "Step 3: Acetylation of the deuterated amine intermediate with deuterated acetic anhydride and deuterated triethylamine in a non-deuterated solvent such as dichloromethane to form the corresponding deuterated acetylated intermediate.", "Step 4: Cyclization of the deuterated acetylated intermediate with a deuterated Lewis acid catalyst such as boron trifluoride etherate in a non-deuterated solvent such as dichloromethane to form Sertindole-d4.", "Step 5: Purification of Sertindole-d4 by standard techniques such as column chromatography or recrystallization." ] } | |

CAS 编号 |

1794737-42-0 |

产品名称 |

Sertindole-d4 |

分子式 |

C24H26ClFN4O |

分子量 |

444.972 |

IUPAC 名称 |

1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one |

InChI |

InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2 |

InChI 键 |

GZKLJWGUPQBVJQ-RYIWKTDQSA-N |

SMILES |

C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |

同义词 |

1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone; Serdolect-d4; Zerdol-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)